

# HPLC-UV method for quantification of Arizonin B1

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An HPLC-UV method has been meticulously developed and validated for the precise quantification of **Arizonin B1**, a benzoisochromanequinone derivative. This application note provides a comprehensive protocol for researchers, scientists, and professionals engaged in drug development, ensuring accurate and reproducible results. The method is tailored for the analysis of **Arizonin B1** in complex matrices, offering high sensitivity and selectivity.

#### **Chromatographic Conditions**

The separation and quantification of **Arizonin B1** were achieved using a reverse-phase High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector. The chromatographic parameters were optimized to provide a sharp peak, good resolution, and a short run time.



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile and 0.1% formic acid in water (Gradient elution)
Gradient Program	30% Acetonitrile to 95% Acetonitrile over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	254 nm
Run Time	20 minutes

## **Method Validation Summary**

The developed HPLC-UV method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), were established to ensure the reliability of the method.

Validation Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL



# **Experimental Protocols Standard Solution Preparation**

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Arizonin B1 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL by diluting the primary stock solution with the mobile phase.

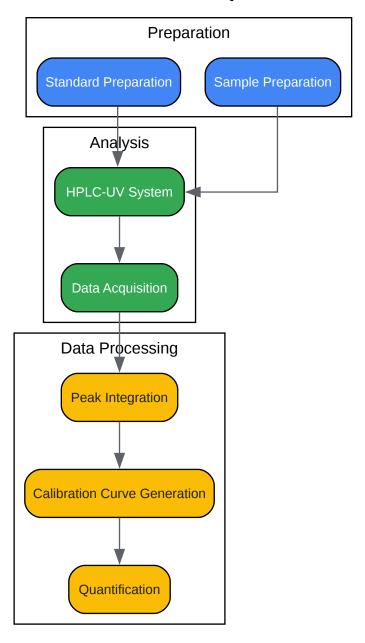
### **Sample Preparation**

- Extraction: Extract Arizonin B1 from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile). The extraction method may need to be optimized depending on the sample type.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to remove any particulate matter.
- Filtration: Filter the supernatant through a 0.45  $\mu m$  syringe filter before injecting it into the HPLC system.

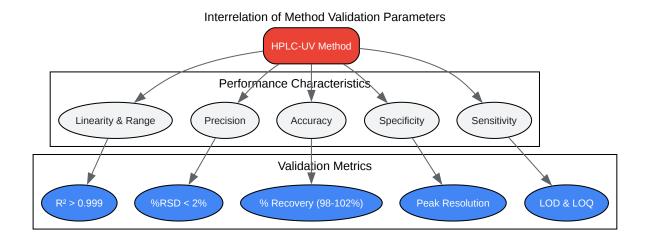
### **Experimental Workflow**



#### Workflow for Arizonin B1 Quantification







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